

Commercial Suppliers of High-Purity Alprazolam-d5: A Technical Guide

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Compound of Interest						
Compound Name:	Alprazolam-d5					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **Alprazolam-d5**, a critical internal standard for the quantitative analysis of alprazolam. The guide details product specifications from leading suppliers, outlines experimental protocols for its use, and provides visual workflows to aid in laboratory processes.

High-Purity Alprazolam-d5: Commercial Availability and Specifications

High-purity **Alprazolam-d5** is primarily available as a Certified Reference Material (CRM) from a number of specialized chemical suppliers. These CRMs are manufactured and tested under stringent quality control protocols to ensure their suitability for use in sensitive analytical applications such as clinical toxicology, forensic analysis, and pharmaceutical research. The product is typically supplied as a solution in methanol at a precise concentration.

Below is a comparative summary of **Alprazolam-d5** offerings from prominent commercial suppliers.



Supplier	Product Name	CAS Number	Molecul ar Formula	Concent ration	Form	Purity/Is otopic Purity	Storage
Cerilliant (a brand of Millipore Sigma)	Alprazola m-d5 Solution	125229- 61-0	C17H8D5 CIN4	100 μg/mL or 1.0 mg/mL	Solution in Methanol	Certified Referenc e Material	-20°C
Cayman Chemical	Alprazola m-d5 (CRM)	125229- 61-0	C17H8D5	100 μg/mL	Solution in Methanol	≥98%	-20°C
Biosynth	Alprazola m-D5 solution (100 ug/ml in methanol	125229- 61-0	C17H8D5 CIN4	100 μg/mL	Solution in Methanol	Not specified	<-15°C
Pharmaffi liates	Alprazola m-d5	125229- 61-0	C17H8D5	Not specified	Not specified	Not specified	2-8°C Refrigera tor
Vulcanch em	Alprazola m-d5	125229- 61-0	C17H13Cl N4	Typically 100 μg/mL	Solution in Methanol	Certified Referenc e Material	Not specified

Experimental Protocols

The use of **Alprazolam-d5** as an internal standard is crucial for correcting for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results. Detailed below are typical experimental protocols for the synthesis, quality control, and analytical application of **Alprazolam-d5**.



Synthesis of Alprazolam-d5

The synthesis of deuterated alprazolam can be achieved through methods such as acidcatalyzed deuterium exchange on the alprazolam molecule or by using deuterated precursors in the synthetic route. A general approach involves the following steps:

- Deuteration of a Phenyl Precursor: A key step is the introduction of deuterium atoms onto the phenyl ring. This can be achieved through acid-catalyzed exchange reactions using deuterated acids like deuterated sulfuric acid (D₂SO₄) in a deuterated solvent such as deuterium oxide (D₂O).
- Condensation and Cyclization: The deuterated phenyl precursor is then reacted with other non-deuterated intermediates in a series of condensation and cyclization reactions to form the triazolobenzodiazepine structure of alprazolam.
- Purification: The synthesized Alprazolam-d5 is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove impurities and unreacted starting materials.

Quality Control and Analysis

The purity and isotopic enrichment of the synthesized **Alprazolam-d5** must be rigorously assessed. This is typically achieved using a combination of analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence
 of protons at the deuterated positions, while ¹³C NMR confirms the carbon skeleton of the
 molecule.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound by separating it from any non-deuterated alprazolam and other impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to assess purity and confirm the identity of the compound.



A typical GC-MS protocol for the analysis of alprazolam involves:

- Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma) using liquidliquid extraction.
- Chromatographic Separation: Separation on a capillary column such as a DB-5MS.
- Mass Spectrometric Detection: Using a quadrupole mass spectrometer in selected ion monitoring (SIM) mode for quantification.[1]

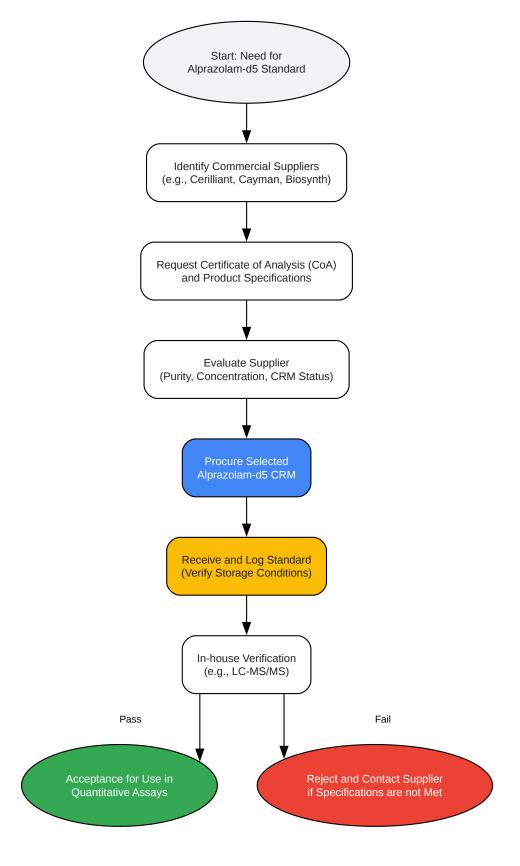
A common LC-MS/MS protocol for benzodiazepine analysis includes:

- Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction.[2][3]
- Chromatographic Separation: Reversed-phase chromatography on a C18 column.
- Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[3]

Visualization of Workflows

To facilitate understanding and implementation in a laboratory setting, the following diagrams illustrate key workflows related to the procurement and use of high-purity **Alprazolam-d5**.

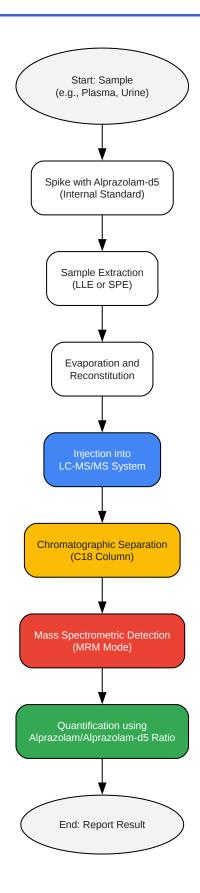




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Caption: Procurement and verification workflow for a high-purity **Alprazolam-d5** standard.





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Caption: A typical analytical workflow for the quantification of alprazolam using Alprazolam-d5.



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